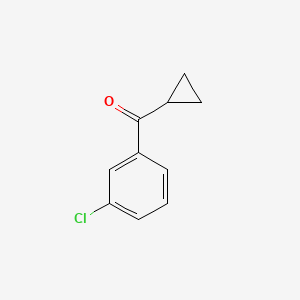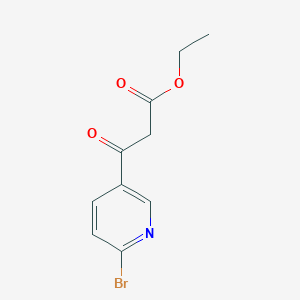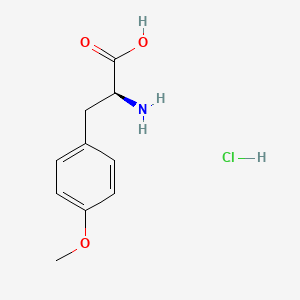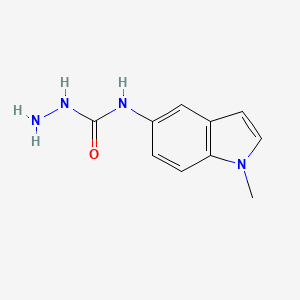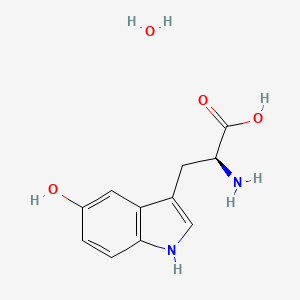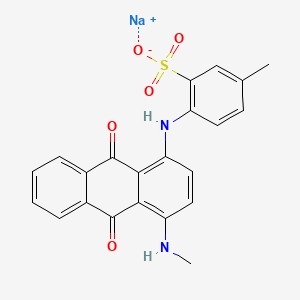
Acilan Astrol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acilan Astrol B is a synthetic compound developed by the Japanese company Acilan Pharmaceuticals. It is a derivative of an amino acid, and is used in laboratory research to study the effects of various compounds on cells. This compound has been used in a variety of experiments, ranging from cancer research to the study of gene expression.
Applications De Recherche Scientifique
Cartilage Regeneration and Tissue Engineering
Acilan Astrol B has shown potential in the field of cartilage regeneration and tissue engineering. Studies have highlighted its role in enhancing the chondrogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs), which is crucial in the development of new cartilage tissue. This differentiation is facilitated when BMSCs are seeded on acellular cartilage sheets (ACSs) that have been treated with this compound, indicating its potential in aiding the formation of cartilage-like tissues. The presence of this compound in ACSs has been associated with the promotion of BMSC differentiation, making it a promising tool for cartilage engineering and treatment of degenerative diseases like osteoarthritis (Xue et al., 2012).
Additionally, the use of this compound has been researched in the context of autologous chondrocyte implantation (ACI) techniques, which involve repairing cartilage defects with chondrocytes. The studies suggest that the application of this compound can stabilize the chondrogenic phenotype and preserve matrix integrity in damaged cartilage, making it a viable adjuvant candidate for ACI grafts and controlling the environment in cartilage defects (Behrendt et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acilan Astrol B involves the condensation of two molecules of 2,4-dimethyl-3-pentanone with one molecule of 2,4-pentanedione in the presence of sodium ethoxide as a catalyst. The resulting product is then subjected to a series of reactions to yield Acilan Astrol B.", "Starting Materials": [ "2,4-dimethyl-3-pentanone", "2,4-pentanedione", "Sodium ethoxide" ], "Reaction": [ "Step 1: Mix 2,4-dimethyl-3-pentanone and 2,4-pentanedione in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Add sodium ethoxide to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: After 24 hours, pour the reaction mixture into a separating funnel and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 7: Characterize the purified product using spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure of Acilan Astrol B." ] } | |
| 6408-51-1 | |
Formule moléculaire |
C22H18N2NaO5S |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
sodium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-12-7-8-15(18(11-12)30(27,28)29)24-17-10-9-16(23-2)19-20(17)22(26)14-6-4-3-5-13(14)21(19)25;/h3-11,23-24H,1-2H3,(H,27,28,29); |
Clé InChI |
NUFVZFLCRLMJCW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O.[Na] |
| 6408-51-1 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



